RCGD423

Description

Structure

3D Structure

Properties

IUPAC Name |

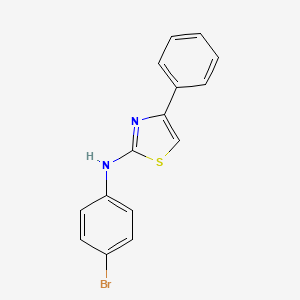

N-(4-bromophenyl)-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2S/c16-12-6-8-13(9-7-12)17-15-18-14(10-19-15)11-4-2-1-3-5-11/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFYYVAASPLOAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RCGD423 Mechanism of Action in Chondrocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regulator of Cartilage Growth and Differentiation 423 (RCGD423) is a small molecule modulator of the glycoprotein 130 (gp130) receptor, a common signal transducer for the interleukin-6 (IL-6) family of cytokines. In the context of chondrocyte biology and osteoarthritis (OA) pathology, this compound exhibits a dual mechanism of action: it promotes chondrocyte proliferation and survival while simultaneously inhibiting inflammatory and catabolic pathways. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its chondroprotective effects, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: Biasing gp130 Signaling

This compound's primary molecular target is the gp130 receptor, a critical signaling hub in chondrocytes.[1][2][3] Unlike pro-inflammatory IL-6 family cytokines such as IL-6 and oncostatin M (OSM) that induce gp130 heterodimerization with their specific alpha-receptors, this compound promotes the formation of gp130 homodimers in the absence of a cytokine ligand.[1][2][4] This atypical homodimeric signaling shifts the downstream intracellular signaling cascade away from pro-inflammatory and catabolic pathways and towards pathways that favor chondrocyte proliferation and matrix preservation.[1][3]

Activation of the Pro-survival STAT3/MYC Pathway

Upon binding to gp130, this compound induces the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] Activated, phosphorylated STAT3 (pSTAT3) then translocates to the nucleus and promotes the transcription of its target genes, including the proto-oncogene MYC.[1][4] The activation of the STAT3/MYC axis is crucial for the pro-proliferative and anti-apoptotic effects of this compound on chondrocytes.[1] Blockade of either STAT3 or MYC has been shown to reduce the proliferative effects of this compound.[1]

Inhibition of Pro-inflammatory and Catabolic Pathways

A key aspect of this compound's mechanism is its ability to competitively inhibit the signaling induced by IL-6 family cytokines.[1][5] By occupying the gp130 receptor, this compound prevents the formation of signaling complexes with IL-6 and OSM, thereby suppressing the activation of their downstream pro-inflammatory and catabolic pathways, namely the Extracellular signal-regulated kinase 1/2 (ERK1/2) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.[1][2][4] The inhibition of these pathways leads to a reduction in chondrocyte hypertrophy and a decrease in the expression of matrix-degrading enzymes.[1]

Signaling Pathway Diagrams

Quantitative Data Summary

The effects of this compound on chondrocyte signaling and function have been quantified in several studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound in Human Articular Chondrocytes

| Parameter | Value | Cell Type | Reference |

|---|---|---|---|

| EC50 (pSTAT3) | ~4.5 - 7.2 µM | Human Articular Chondrocytes | [1] |

| EC50 (pGP130) | ~4.5 - 7.2 µM | Human Articular Chondrocytes | [1] |

| EC50 (MYC) | ~4.5 - 7.2 µM | Human Articular Chondrocytes |[1] |

Table 2: Effect of this compound on Pro-inflammatory Signaling and Catabolic Gene Expression

| Treatment | pNF-κB Levels | pERK1/2 Levels | Catabolic Gene Expression | Cell/Tissue Type | Reference |

|---|---|---|---|---|---|

| IL-6 + this compound | Decreased | Decreased | Reduced | Human Articular Chondrocytes | [1] |

| OSM + this compound | Decreased | Decreased | Reduced | Human Articular Chondrocytes | [1] |

| OSM + this compound | - | - | Reduced cleaved aggrecan & collagen | Pig Articular Cartilage Explants |[5] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. For specific antibody concentrations, primer sequences, and incubation times, it is recommended to consult the supplementary materials of the cited primary research articles.

Western Blotting for Phosphorylated Proteins (pSTAT3, pERK1/2, pNF-κB)

This protocol is for the detection of phosphorylated proteins in chondrocyte lysates.

1. Sample Preparation:

-

Culture human or porcine articular chondrocytes to 80-90% confluency.

-

Treat cells with this compound, IL-6, OSM, or combinations for the desired time points.

-

Place plates on ice, aspirate media, and wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.

-

Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

2. Gel Electrophoresis and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 4-12% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pSTAT3, STAT3, pERK1/2, ERK1/2, pNF-κB, or NF-κB overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression

This protocol is for quantifying the mRNA levels of catabolic genes (e.g., MMP13, ADAMTS4, ADAMTS5) and chondrocyte markers (e.g., SOX9, COL2A1).

1. RNA Extraction and cDNA Synthesis:

-

Treat chondrocytes or cartilage explants as described above.

-

Extract total RNA using a TRIzol-based method or a commercial kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

2. qPCR Reaction:

-

Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and cDNA template.

-

Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Run the qPCR reaction in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

3. Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

Chondrocyte Proliferation Assay (Colony Formation)

This assay assesses the ability of single chondrocytes to proliferate and form colonies.

1. Cell Seeding:

-

Isolate single human adult articular chondrocytes.

-

Seed cells at a low density (e.g., 100-500 cells) in a 6-well plate.

2. Treatment:

-

Culture the cells in chondrocyte growth medium with or without this compound.

-

Replace the medium with fresh medium and treatment every 2-3 days.

3. Colony Staining and Quantification:

-

After a designated period (e.g., 5 weeks), wash the cells with PBS.

-

Fix the colonies with 4% paraformaldehyde for 15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 20 minutes.

-

Gently wash with water and allow the plates to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells).

Cartilage Explant Culture and Matrix Degradation Analysis

This ex vivo model assesses the effect of this compound on cartilage matrix integrity.

1. Explant Preparation:

-

Harvest full-thickness articular cartilage from porcine or bovine joints under sterile conditions.

-

Create cartilage explant discs using a biopsy punch (e.g., 4 mm diameter).

-

Culture explants in DMEM/F12 medium supplemented with antibiotics and serum for an acclimatization period.

2. Treatment and Analysis:

-

Culture the explants in serum-free medium with OSM and/or this compound for a specified duration.

-

Collect the conditioned media at different time points.

-

Analyze the media for markers of matrix degradation, such as cleaved aggrecan and collagen epitopes, using specific ELISAs.

-

Normalize the results to the wet weight of the explant.

Summary of Effects and Therapeutic Potential

This compound demonstrates a promising profile as a disease-modifying agent for osteoarthritis. By modulating gp130 signaling, it simultaneously stimulates chondrocyte proliferation and survival while protecting the cartilage matrix from inflammatory and catabolic degradation.

In vivo studies in rat models of OA have confirmed these in vitro findings, showing that this compound can reduce chondrocyte loss and cartilage degeneration while promoting cartilage repair.[1][4] These results highlight the potential of this compound as a novel therapeutic strategy for the treatment of osteoarthritis by targeting the underlying pathological mechanisms in chondrocytes.[2]

References

- 1. A protocol for gene expression analysis of chondrocytes from bovine osteochondral plugs used for biotribological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 3. Real time PCR (qPCR) assay [bio-protocol.org]

- 4. In Vitro Preparation of Actively Maturing Bovine Articular Cartilage Explants for X-Ray Phase Contrast Imaging [jove.com]

- 5. researchgate.net [researchgate.net]

The Small Molecule RCGD 423: A Technical Guide to its Role in Cartilage Regeneration and Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regulator of Cartilage Growth and Differentiation 423 (RCGD 423) is a novel small molecule that has demonstrated significant potential in promoting articular cartilage repair and mitigating the degenerative effects of osteoarthritis. This technical guide provides an in-depth overview of RCGD 423, focusing on its mechanism of action, preclinical data from in vitro and in vivo studies, and detailed experimental methodologies. RCGD 423 acts as a modulator of the glycoprotein 130 (gp130) receptor, promoting a signaling cascade that favors chondrocyte proliferation and matrix synthesis while suppressing inflammatory and catabolic pathways. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of RCGD 423 for cartilage-related disorders.

Introduction

Articular cartilage has a limited capacity for self-repair, and damage from trauma or degenerative diseases like osteoarthritis often leads to progressive deterioration of joint function. Current therapeutic strategies are primarily focused on symptomatic relief and do not address the underlying cartilage degeneration. RCGD 423 has emerged as a promising disease-modifying agent that directly targets the cellular and molecular mechanisms of cartilage regeneration.[1] Developed by scientists at the University of Southern California's Keck School of Medicine, this molecule has been shown to stimulate cartilage growth and reduce inflammation in preclinical models.[2]

Mechanism of Action: The gp130 Signaling Pathway

RCGD 423 exerts its effects by modulating the signaling of glycoprotein 130 (gp130), a common receptor subunit for the interleukin-6 (IL-6) family of cytokines.[3][4] This receptor is a critical regulator of both pro-inflammatory and regenerative cellular responses.

RCGD 423 promotes the formation of gp130 homodimers, which preferentially activates the JAK/STAT signaling pathway.[3][4] This leads to the phosphorylation of STAT3 and the subsequent upregulation of the proto-oncogene MYC.[5] The activation of the STAT3/MYC axis is associated with increased chondrocyte proliferation and reduced apoptosis, key processes in cartilage regeneration.

Simultaneously, by promoting gp130 homodimerization, RCGD 423 competitively inhibits the formation of heterodimeric receptor complexes involving other IL-6 family cytokine receptors. This leads to the suppression of downstream pro-inflammatory and catabolic pathways, such as the MAPK/ERK and NF-κB signaling cascades, which are implicated in cartilage degradation.[3][5]

Signaling Pathway Diagram

Preclinical Data

In Vitro Studies in Chondrocytes

Studies on cultured adult human and porcine articular chondrocytes have demonstrated the pro-proliferative and anti-apoptotic effects of RCGD 423.

| Parameter Assessed | Cell Type | Treatment | Key Findings | Reference |

| Proliferation | Adult Human Articular Chondrocytes | RCGD 423 | Dose-dependent increase in chondrocyte proliferation. | [3] |

| Apoptosis | Adult Human Articular Chondrocytes | RCGD 423 | Significant reduction in apoptosis. | [3] |

| Signal Transduction | Adult Porcine Articular Chondrocytes | RCGD 423 | Increased phosphorylation of STAT3 and upregulation of MYC. | [4] |

| Signal Transduction | Adult Human Articular Chondrocytes | RCGD 423 + Oncostatin M/IL-6 | Suppression of Oncostatin M- and IL-6-mediated activation of ERK and NF-κB. | [3][4] |

In Vivo Studies in Rat Models

The therapeutic efficacy of RCGD 423 has been evaluated in two distinct rat models of cartilage injury.

| Animal Model | Injury Type | Treatment | Key Findings | Reference |

| Rat Partial Meniscectomy Model | Surgical removal of the anterior two-thirds of the medial meniscus. | Intra-articular injection of RCGD 423. | Reduced chondrocyte hypertrophy, loss, and degeneration. Increased chondrocyte proliferation. | [3][4] |

| Rat Osteochondral Defect Model | Full-thickness defect created in the articular cartilage and subchondral bone. | Intra-articular injection of RCGD 423. | Improved cartilage healing and increased proliferation of mesenchymal cells within the defect. | [3][4] |

Experimental Protocols

The following are generalized protocols based on standard methodologies in the field and details from the primary literature on RCGD 423.

In Vitro Chondrocyte Proliferation and Apoptosis Assays

Objective: To assess the effect of RCGD 423 on chondrocyte proliferation and apoptosis.

Experimental Workflow Diagram

Methodology:

-

Chondrocyte Isolation and Culture:

-

Articular cartilage is harvested from human or porcine joints.

-

The cartilage is minced and subjected to enzymatic digestion (e.g., with collagenase) to isolate chondrocytes.[6][7]

-

Isolated chondrocytes are cultured in a suitable medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified incubator with 5% CO2.[8][9]

-

-

RCGD 423 Treatment:

-

Chondrocytes are seeded in multi-well plates and allowed to adhere.

-

The culture medium is then replaced with fresh medium containing various concentrations of RCGD 423 or a vehicle control.

-

-

Proliferation Assay (e.g., BrdU Incorporation):

-

Following treatment with RCGD 423, a proliferation marker such as 5-bromo-2'-deoxyuridine (BrdU) is added to the culture medium.

-

After an incubation period, cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody and a secondary detection system, often measured by flow cytometry or spectrophotometry.

-

-

Apoptosis Assay (e.g., TUNEL Staining):

-

After RCGD 423 treatment, cells are fixed and permeabilized.

-

A TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is performed to detect DNA fragmentation, a hallmark of apoptosis.

-

Apoptotic cells are visualized and quantified using fluorescence microscopy.

-

Western Blot Analysis of Signaling Proteins

Objective: To quantify the levels of phosphorylated STAT3 (p-STAT3) and MYC in response to RCGD 423 treatment.

Methodology:

-

Cell Lysis and Protein Quantification:

-

Chondrocytes are treated with RCGD 423 for various time points.

-

Cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.[10]

-

-

Immunoblotting:

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

The membrane is incubated with primary antibodies specific for p-STAT3, total STAT3, MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[11][12][13]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software, and the levels of p-STAT3 and MYC are normalized to the loading control and total STAT3.

-

Rat Partial Meniscectomy Model

Objective: To evaluate the in vivo efficacy of RCGD 423 in a model of post-traumatic osteoarthritis.

Methodology:

-

Surgical Procedure:

-

Anesthesia is induced in adult rats.

-

A medial parapatellar incision is made in the knee joint.

-

The anterior two-thirds of the medial meniscus is surgically resected.[14]

-

The joint capsule and skin are sutured.

-

-

RCGD 423 Administration:

-

RCGD 423 or a vehicle control is administered via intra-articular injection into the operated knee joint at specified time points post-surgery.

-

-

Histological Analysis:

-

At the end of the study period, the animals are euthanized, and the knee joints are harvested.

-

The joints are fixed, decalcified, and embedded in paraffin.

-

Sections of the joint are stained with Safranin O and Fast Green to assess cartilage proteoglycan content and morphology.

-

Histological scoring systems (e.g., OARSI score) are used to quantify the extent of cartilage degeneration.

-

Rat Osteochondral Defect Model

Objective: To assess the ability of RCGD 423 to promote the repair of a full-thickness cartilage defect.

Methodology:

-

Surgical Procedure:

-

RCGD 423 Administration:

-

RCGD 423 or a vehicle control is administered via intra-articular injection immediately after surgery and at subsequent time points.

-

-

Evaluation of Repair:

-

The repair tissue is evaluated macroscopically and histologically.

-

Histological sections are stained with Safranin O and Fast Green to assess the quality of the repair tissue and its integration with the surrounding native cartilage.

Conclusion and Future Directions

RCGD 423 represents a promising therapeutic candidate for the treatment of osteoarthritis and other cartilage-related pathologies. Its unique mechanism of action, which involves the modulation of the gp130 receptor to promote anabolic and anti-inflammatory pathways, sets it apart from existing therapies. The preclinical data from both in vitro and in vivo studies provide a strong rationale for its further development. Future research should focus on optimizing the delivery and formulation of RCGD 423 for clinical use, as well as conducting rigorous clinical trials to establish its safety and efficacy in human patients. The potential of RCGD 423 to delay or even reverse cartilage degeneration could significantly impact the management of osteoarthritis and improve the quality of life for millions of individuals.

References

- 1. keck.usc.edu [keck.usc.edu]

- 2. arthritisandinjurycare.com [arthritisandinjurycare.com]

- 3. Drug-induced modulation of gp130 signalling prevents articular cartilage degeneration and promotes repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of a signaling modality within the gp130 receptor enhances tissue regeneration and mitigates osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. boneandcancer.org [boneandcancer.org]

- 7. Optimization of Protocol for Isolation of Chondrocytes from Human Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digibug.ugr.es [digibug.ugr.es]

- 9. Human Chondrocytes (HC) Culture Protocol [sigmaaldrich.com]

- 10. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

- 11. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Animal Models of Osteochondral Defect for Testing Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Surgical Management of Osteochondral Defects of the Knee: An Educational Review - PMC [pmc.ncbi.nlm.nih.gov]

RCGD423: A Novel Modulator of Hair Follicle Stem Cell Activation and Hair Growth

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of RCGD423, a small molecule modulator of the GP130 receptor, and its effects on hair follicle stem cell (HFSC) activation and the promotion of hair growth. The information presented is based on pre-clinical studies and is intended for a scientific audience engaged in dermatological research and the development of novel therapeutics for alopecia.

Core Mechanism of Action

This compound is a small molecule that activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway.[1][2] Its primary molecular target is the glycoprotein 130 (GP130) receptor, a shared signal transducer for the interleukin-6 (IL-6) family of cytokines.[3][4] By binding to GP130, this compound promotes its homodimerization and initiates a downstream signaling cascade that leads to the activation of the JAK-STAT pathway.[3][5] This activation has been shown to be a critical step in stimulating the metabolic activity of hair follicle stem cells, ultimately leading to their activation and the initiation of the anagen (growth) phase of the hair cycle.[6]

A key discovery in the mechanism of this compound-induced hair growth is its effect on cellular metabolism. Activation of the JAK-STAT pathway by this compound leads to the increased production of lactate in HFSCs.[1][7] This metabolic shift is a crucial driver for the activation of these otherwise quiescent stem cells, resulting in accelerated hair growth.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from pre-clinical studies investigating the effects of this compound on markers of stem cell activation and hair growth.

| Parameter | Vehicle Control | This compound (50µM) | Fold Change | p-value | Reference |

| c-Myc Protein Levels | Normalized to 1 | Increased | - | <0.05 | [6] |

| n-Myc Protein Levels | Normalized to 1 | Increased | - | <0.05 | [6] |

| Ldha Protein Levels | Normalized to 1 | Increased | - | <0.05 | [6] |

| Lactate Levels in HFSCs | Normalized to 1 | Increased | ~1.5 | <0.05 | [6] |

Table 1: Effect of this compound on Protein Expression and Metabolite Levels

| Parameter | Vehicle Control | This compound (50µM) | Observation | Reference |

| Time to Anagen Entry | >12 days | ~7 days | Accelerated entry into the anagen phase | [6] |

| Hair Growth | No visible growth after 12 days | Pigmentation and visible hair growth after 5 doses | Promotion of hair growth | [6] |

Table 2: In Vivo Effects of this compound on Hair Growth in Mice

Experimental Protocols

The following section details the methodologies employed in the pivotal pre-clinical studies on this compound and hair growth.

In Vivo Mouse Model for Hair Growth

-

Animal Model: Wild-type mice in the telogen (resting) phase of the hair cycle (approximately 50 days old) were used.[6]

-

Drug Formulation and Administration: this compound was dissolved in a vehicle control solution and topically applied to the dorsal skin of the mice at a concentration of 50µM.[6]

-

Dosing Regimen: Mice received topical doses of this compound or vehicle control. For protein and metabolite analysis, two doses were administered over 48 hours. For hair growth observation, five doses were administered.[6]

-

Assessment of Hair Growth: Hair growth was assessed visually by observing skin pigmentation (an indicator of anagen entry) and the emergence of new hair shafts. The time to the appearance of these phenotypes was recorded.[6]

Analysis of Protein Expression

-

Sample Preparation: Total protein was extracted from the skin of mice treated with this compound or vehicle control.[6]

-

Western Blotting: Protein lysates were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for c-Myc, n-Myc, Ldha, and a loading control (e.g., β-actin).[6]

-

Detection: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate were used for detection.[6]

Metabolomic Analysis of Lactate

-

Cell Isolation: Hair follicle stem cells were isolated from the skin of treated mice using fluorescence-activated cell sorting (FACS).[6]

-

Metabolite Extraction: Metabolites were extracted from the isolated HFSCs.[6]

-

Lactate Measurement: The levels of lactate were quantified using metabolomic analysis techniques.[6]

Immunohistochemistry

-

Tissue Preparation: Skin samples from treated mice were fixed, embedded in paraffin, and sectioned.[6]

-

Staining: Tissue sections were stained with antibodies against Ki-67 (a marker of proliferation) and phospho-STAT3 (pSTAT3), a downstream marker of this compound activity.[6]

-

Imaging: Stained sections were visualized using microscopy to assess the activation of HFSCs and the signaling pathway.[6]

Signaling Pathways and Experimental Visualizations

This compound-Induced JAK-STAT Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to hair follicle stem cell activation.

Caption: this compound activates the GP130/JAK/STAT3 pathway to increase lactate and stimulate hair growth.

Experimental Workflow for In Vivo Hair Growth Study

This diagram outlines the key steps in the pre-clinical evaluation of this compound's effect on hair growth in a mouse model.

Caption: Workflow for evaluating this compound's in vivo effect on hair growth and related biomarkers.

Logical Relationship of this compound's Cellular Effects

This diagram illustrates the logical flow from this compound administration to the physiological outcome of hair growth.

References

- 1. newsroom.ucla.edu [newsroom.ucla.edu]

- 2. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]

- 3. UCLA Licenses Lactate Hair Growth Drugs - Follicle Thought [folliclethought.com]

- 4. hairlosscure2020.com [hairlosscure2020.com]

- 5. Activation of JAK-STAT and MAP kinases by leukemia inhibitory factor through gp130 in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lactate dehydrogenase activity drives hair follicle stem cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hairlosscure2020.com [hairlosscure2020.com]

Unveiling RCGD423: A Novel Modulator of the gp130 Signaling Pathway with Chondroprotective and Anti-inflammatory Properties

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

RCGD423 is a novel small molecule identified through high-throughput screening as a potent modulator of the glycoprotein 130 (gp130) receptor, a common signal transducer for the interleukin-6 (IL-6) family of cytokines. This document provides an in-depth technical overview of the discovery and initial findings related to this compound. It details the molecule's unique dual mechanism of action, which involves the promotion of chondrocyte proliferation and cartilage matrix synthesis while simultaneously inhibiting pro-inflammatory signaling pathways. This whitepaper summarizes the key experimental data, outlines the methodologies used in the initial studies, and presents the underlying signaling pathways affected by this compound, offering a comprehensive resource for researchers in the fields of rheumatology, regenerative medicine, and drug discovery.

Discovery of this compound

This compound was identified from a high-throughput screen of 170,000 small molecules designed to find modulators of gp130 signaling.[1] The screening assay was developed to identify compounds that could influence the gp130-mediated STAT3 signaling pathway, a critical pathway in cell proliferation and differentiation.

High-Throughput Screening Protocol

While the specific proprietary details of the screen remain confidential, a generalized protocol for a gp130-dependent STAT3 reporter assay is outlined below. This protocol is representative of the type of methodology used to identify molecules like this compound.

-

Cell Line: A human cell line endogenously expressing the gp130 receptor (e.g., HEK293) is utilized.

-

Reporter Construct: The cells are transiently or stably transfected with a reporter plasmid containing a STAT3-responsive element (e.g., sis-inducible element) driving the expression of a reporter gene, such as firefly luciferase. A constitutively expressed Renilla luciferase vector is co-transfected to serve as an internal control for transfection efficiency and cell viability.[2]

-

Compound Plating: The small molecule library (170,000 compounds) is plated in 384-well microplates at a standardized concentration.

-

Cell Seeding: The transfected cells are seeded into the compound-containing microplates.

-

Incubation: The plates are incubated to allow for compound activity.

-

Luciferase Assay: A dual-luciferase reporter assay system is used to measure the activity of both firefly and Renilla luciferases.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for any variations in cell number or transfection efficiency. Compounds that significantly modulate this ratio are identified as "hits."

Mechanism of Action

This compound exerts its effects by directly targeting the gp130 receptor, a shared component of the receptor complexes for several cytokines, including IL-6 and oncostatin M (OSM). Its mechanism is unique in that it selectively promotes regenerative signaling while inhibiting inflammatory cascades.

Modulation of gp130 Signaling

This compound promotes the formation of atypical gp130 homodimers in the absence of a cytokine ligand.[1] This homodimerization is thought to occur through the binding of this compound to domain 2 of the gp130 receptor. This action initiates a downstream signaling cascade that is distinct from the canonical cytokine-induced signaling.

Dichotomous Downstream Effects

The this compound-induced gp130 homodimerization leads to two key downstream consequences:

-

Activation of Pro-Anabolic Pathways: The formation of gp130 homodimers results in a transient increase in the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and a subsequent increase in the expression of the proto-oncogene MYC.[1] Both STAT3 and MYC are known to play roles in cell proliferation and differentiation, contributing to the observed regenerative effects on chondrocytes.

-

Inhibition of Pro-Inflammatory Pathways: By promoting gp130 homodimerization, this compound competitively inhibits the heterodimerization of gp130 with other receptor subunits (e.g., IL-6Rα, OSMR) that is required for signaling by pro-inflammatory cytokines like IL-6 and OSM.[1] This competition for gp130 occupancy leads to the suppression of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[1]

Initial Findings: In Vitro Studies

The effects of this compound were initially characterized in in vitro models using primary chondrocytes. These studies demonstrated the molecule's ability to promote a regenerative phenotype while protecting against inflammatory damage.

Effects on Chondrocyte Proliferation and Apoptosis

Treatment of cultured chondrocytes with this compound resulted in a dose-dependent increase in cell proliferation and a reduction in apoptosis.

| Parameter | Treatment | Observation |

| Chondrocyte Proliferation | This compound | Increased |

| Chondrocyte Apoptosis | This compound | Reduced |

Table 1: In Vitro Effects of this compound on Chondrocyte Viability.

Modulation of Anabolic and Catabolic Gene Expression

Quantitative PCR (qPCR) analysis revealed that this compound treatment influenced the expression of key genes involved in cartilage matrix turnover.

| Gene | Function | Effect of this compound |

| Aggrecan (ACAN) | Major proteoglycan in cartilage matrix | Upregulated |

| Collagen, Type II, Alpha 1 (COL2A1) | Primary collagenous component of cartilage | Upregulated |

| Matrix Metallopeptidase 13 (MMP13) | Collagenase involved in cartilage degradation | Downregulated |

Table 2: Effect of this compound on Chondrocyte Gene Expression.

Experimental Protocols: In Vitro Assays

-

Chondrocyte Proliferation Assay (MTT Assay):

-

Primary chondrocytes are seeded in 96-well plates and cultured to sub-confluency.

-

Cells are treated with varying concentrations of this compound or vehicle control for a specified period (e.g., 24-72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Cell proliferation is calculated as a percentage of the vehicle-treated control.

-

-

Chondrocyte Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Chondrocytes are treated with this compound or vehicle control.

-

Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

-

Quantitative Real-Time PCR (qPCR):

-

Total RNA is extracted from this compound-treated and control chondrocytes.

-

RNA is reverse-transcribed into cDNA.

-

qPCR is performed using specific primers for target genes (e.g., ACAN, COL2A1, MMP13) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Relative gene expression is calculated using the ΔΔCt method.

-

-

Western Blot Analysis:

-

Protein lysates are prepared from this compound-treated and control chondrocytes.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-ERK, ERK, p-p65, p65).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Initial Findings: In Vivo Studies

The therapeutic potential of this compound was evaluated in a preclinical rat model of osteoarthritis (OA). The results demonstrated that intra-articular administration of this compound can mitigate cartilage degeneration and promote repair.[1]

Rat Model of Osteoarthritis

A partial meniscectomy model in rats was used to induce OA. This surgical procedure destabilizes the knee joint, leading to progressive cartilage degradation that mimics the pathology of human OA.

Chondroprotective Effects of this compound

Intra-articular injection of this compound into the affected knee joints of rats resulted in:

-

Reduced chondrocyte hypertrophy and loss.

-

Decreased cartilage degeneration.

-

Increased chondrocyte proliferation in the damaged area.[1]

These findings suggest that this compound has a disease-modifying effect in this animal model of OA.

| Parameter | Treatment Group | Outcome |

| Cartilage Degeneration | This compound | Significantly Reduced |

| Chondrocyte Hypertrophy | This compound | Significantly Reduced |

| Chondrocyte Proliferation | This compound | Significantly Increased |

Table 3: In Vivo Efficacy of this compound in a Rat OA Model.

Experimental Protocol: Rat Partial Meniscectomy Model

-

Animal Model: Male Lewis rats are commonly used.

-

Anesthesia: The animals are anesthetized using a suitable anesthetic agent.

-

Surgical Procedure: A small incision is made on the medial side of the knee joint. The joint capsule is opened, and a partial meniscectomy is performed by resecting the anterior part of the medial meniscus.

-

This compound Administration: A specific dose of this compound (e.g., 50 µL of a specified concentration) is administered via intra-articular injection into the operated knee joint at defined time points post-surgery.[3]

-

Histological Analysis: At the end of the study period, the animals are euthanized, and the knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O and Fast Green to visualize cartilage proteoglycan content and assess the extent of cartilage damage using a standardized scoring system (e.g., OARSI score).

-

Immunohistochemistry: Sections can also be stained for markers of cell proliferation (e.g., Ki67) and cartilage matrix components (e.g., collagen type II).

Future Directions

The initial findings for this compound are promising and suggest its potential as a novel therapeutic agent for osteoarthritis and other inflammatory conditions. Further research is warranted to:

-

Conduct detailed pharmacokinetic and pharmacodynamic studies.

-

Perform comprehensive toxicology and safety assessments.

-

Optimize the formulation and delivery of this compound for clinical applications.

-

Explore the therapeutic potential of this compound in other IL-6 family cytokine-mediated diseases.

-

Investigate the efficacy of optimized analogs, such as R805, which may offer an improved safety profile by minimizing effects on MYC activation.

Conclusion

This compound is a first-in-class small molecule modulator of the gp130 receptor with a unique dual mechanism of action that combines chondroprotective and anti-inflammatory effects. The initial in vitro and in vivo data strongly support its potential as a disease-modifying agent for osteoarthritis. This technical guide provides a comprehensive summary of the foundational research on this compound, offering a valuable resource for the scientific and drug development communities to build upon these initial discoveries.

References

RCGD423: A Novel GP130 Modulator for Osteoarthritis Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Osteoarthritis (OA) is a prevalent and debilitating degenerative joint disease characterized by the progressive loss of articular cartilage, leading to pain, stiffness, and reduced mobility. Current therapeutic strategies are largely palliative, focusing on symptom management rather than addressing the underlying disease pathology. This whitepaper details the mechanism of action, preclinical efficacy, and therapeutic potential of RCGD423, a novel small-molecule modulator of the glycoprotein 130 (gp130) receptor, as a potential disease-modifying drug for osteoarthritis. This compound has demonstrated significant promise in preclinical models by promoting cartilage regeneration and preventing degeneration through a unique dual mechanism that enhances anabolic signaling while suppressing pro-inflammatory and catabolic pathways.

Introduction: The Challenge of Osteoarthritis and the Role of GP130

Articular cartilage possesses a very limited capacity for self-repair, making injuries and degenerative changes often irreversible and progressive.[1] A key pathological feature of OA is the interplay of chondrocyte apoptosis, hypertrophy, and the degradation of the extracellular matrix.[2][3] Inflammation, mediated by cytokines such as the interleukin-6 (IL-6) family, is a critical driver of these pro-arthritic changes.[1][2]

The IL-6 family of cytokines signals through a common receptor subunit, glycoprotein 130 (gp130).[1][2] This receptor is a critical signaling hub that can produce divergent outcomes:

-

Pro-inflammatory/Catabolic Signaling: In adults, cytokines like IL-6 and oncostatin M (OSM) bind to their specific receptors, which then recruit gp130. This complex typically activates pro-inflammatory pathways such as ERK and NF-κB, leading to the expression of matrix-degrading enzymes (e.g., MMPs, ADAMTSs) and driving the feed-forward loop of inflammation and cartilage breakdown characteristic of OA.[1][2][3]

-

Anabolic/Regenerative Signaling: During embryonic development, gp130 signaling is crucial for cartilage formation.[4][5] This pathway, primarily driven by the activation of Signal Transducer and Activator of Transcription 3 (STAT3) and the transcription factor MYC, promotes chondrocyte proliferation and survival.[1][6][7]

This compound was identified from a high-throughput screen of 170,000 compounds as a molecule that can selectively modulate gp130 signaling, biasing its output towards a regenerative and anti-inflammatory response.[1][2][3]

Mechanism of Action of this compound

This compound exerts its therapeutic effects by directly binding to domain 2 of the gp130 receptor.[1] This interaction initiates a unique signaling cascade distinct from that of endogenous cytokine ligands.

Dual-Pronged Modulation:

-

Promotion of Anabolic Signaling: In the absence of cytokines, this compound promotes the atypical homodimerization of gp130.[1][2][3] This conformational change leads to the transient activation of the JAK/STAT pathway, specifically resulting in the phosphorylation of STAT3 (pSTAT3) and a subsequent increase in MYC protein levels.[1] The STAT3/MYC axis is critically important for promoting chondrocyte proliferation, survival, and inhibiting hypertrophic differentiation.[1][6]

-

Inhibition of Catabolic Signaling: By occupying the gp130 receptor, this compound acts as a direct competitive antagonist to IL-6 and OSM.[1][2][3] This competition prevents the formation of the pro-inflammatory cytokine-receptor complex, thereby suppressing the downstream activation of the ERK and NF-κB pathways.[1] This blockade reduces the expression of key catabolic enzymes, including MMP13 and ADAMTS5, which are major contributors to cartilage degradation in OA.[1]

Preclinical Efficacy

The therapeutic potential of this compound has been evaluated in a series of rigorous in vitro and in vivo studies.

In Vitro Studies

Experiments using adult human and porcine articular chondrocytes revealed that this compound:

-

Increases Proliferation and Reduces Apoptosis: this compound treatment led to a dose- and time-dependent increase in chondrocyte proliferation and colony formation while reducing cell death.[1][4][8]

-

Inhibits Hypertrophy: The compound attenuated hypertrophic responses in chondrocytes from both healthy and osteoarthritic donors, as evidenced by decreased levels of key hypertrophic markers RUNX2 and COL10.[1]

-

Suppresses Catabolic Gene Expression: this compound effectively decreased the expression of matrix-degrading enzymes MMP13, ADAMTS4, and ADAMTS5, which are typically upregulated by pro-inflammatory cytokines.[1]

| Parameter | Value | Cell Type | Reference |

| EC50 (pGP130, pSTAT3, MYC) | 4.5–7.2 µM | Human Articular Chondrocytes | [1][9] |

In Vivo Animal Models

This compound has been validated in two distinct rat models of cartilage injury and osteoarthritis, demonstrating significant disease-modifying activity.[1]

A. Rat Partial Meniscectomy Model (Post-Traumatic OA) This model mimics post-traumatic osteoarthritis, where surgical destabilization of the knee joint leads to progressive cartilage degeneration.

-

Results: Intra-articular injection of this compound-loaded microspheres resulted in dramatic protection against cartilage degradation.[1] Treated animals showed significantly lower OARSI histological scores, indicating less cartilage damage, structural damage, and osteophyte formation compared to controls.[1] The treatment also reduced the presence of cartilage-degrading proteins and markers of hypertrophy while increasing chondrocyte proliferation.[1][2][3]

B. Rat Full-Thickness Osteochondral Defect Model (Cartilage Repair) This model assesses the capacity of a therapeutic to promote the healing of a focal cartilage injury.

-

Results: Weekly intra-articular injections of this compound led to a highly significant improvement in cartilage resurfacing and healing of the defect compared to saline-treated controls.[1] Histological analysis confirmed the presence of superior quality repair tissue, with increased expression of chondrocyte identity markers (SOX9, COL2) and reduced markers of hypertrophy (RUNX2, COL10).[1]

| Model | Key Findings | Outcome Measures | Reference |

| Rat Partial Meniscectomy | • Prevented cartilage degeneration• Reduced chondrocyte hypertrophy & loss• Increased chondrocyte proliferation | Safranin O Staining, OARSI Score | [1][2] |

| Rat Osteochondral Defect | • Significantly improved cartilage repair• Increased mesenchymal cell proliferation• Inhibited matrix breakdown in new tissue | Safranin O Staining, Histological Scoring, Marker Expression (SOX9, COL2) | [1][2] |

Clinical Development Pathway

The promising preclinical results have paved the way for clinical investigation. While this compound served as a prototype, an advanced and optimized analogue, R805/CX-011 , has been developed for human trials.[10] A combined Phase 1 and 2A clinical trial is planned to evaluate the safety and preliminary efficacy of intra-articular R805/CX-011 injections in up to 70 patients with knee osteoarthritis.[10] The goal is to develop an injectable therapy that can delay the progression of OA, potentially reducing or postponing the need for total joint replacement surgery.[4][5][11]

Detailed Experimental Protocols

-

High-Throughput Screening: this compound was identified from a library of 170,000 small molecules based on its ability to inhibit developmental hypertrophy in mouse limb mesenchymal cells.[1] Follow-up vetting was based on the magnitude and reproducibility of inhibiting Col10a1 expression.[1]

-

Chondrocyte Culture:

-

Human: Articular chondrocytes were isolated from cartilage obtained from patients undergoing total knee arthroplasty, following IRB-approved protocols. Cells were cultured in DMEM/F12 medium supplemented with 10% FBS and antibiotics.[1]

-

Porcine: Articular cartilage was harvested from the femoral condyles and tibial plateaus of market-weight pigs. Chondrocytes were isolated by sequential pronase and collagenase digestion and cultured as monolayers.[1]

-

-

Western Blotting and Immunoprecipitation:

-

Western Blotting: Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to PVDF membranes, and probed with primary antibodies against pSTAT3, STAT3, MYC, pERK, ERK, and others. Histone H3 was often used as a loading control.[1]

-

Immunoprecipitation: To assess gp130 interactions, chondrocytes were transfected with Flag-tagged gp130 constructs. Cells were treated with this compound and/or IL-6, and lysates were incubated with an anti-Flag antibody. Immunoprecipitated complexes were then analyzed by Western blotting with an anti-Myc-tag antibody to detect associated proteins.[1]

-

-

Animal Model Methodologies:

-

Partial Meniscectomy: In adult male Sprague-Dawley rats, the medial collateral ligament was transected, and the anterior half of the medial meniscus was resected to induce joint instability. This compound was delivered via intra-articular injection of loaded PLGA microspheres at the time of surgery and 3 weeks post-surgery.[1]

-

Osteochondral Defect: A 1.5 mm full-thickness defect was created in the patellar groove of adult male Sprague-Dawley rats. Animals received weekly intra-articular injections of this compound (50 μM in 50 μL saline) or saline vehicle.[1]

-

Histological Analysis: Knee joints were harvested, fixed, decalcified, and embedded in paraffin. Sections were stained with Safranin O and Fast Green to visualize proteoglycan content in the cartilage. The extent of cartilage damage was quantified using the Osteoarthritis Research Society International (OARSI) histological scoring system.[1]

-

Conclusion and Future Directions

This compound represents a novel and promising therapeutic strategy for osteoarthritis. By modulating the central gp130 signaling node, it uniquely combines anti-inflammatory, anti-catabolic, and pro-regenerative activities. Preclinical studies have robustly demonstrated its ability to protect cartilage from degeneration and enhance repair in relevant animal models.[1][2]

The development of optimized analogues like R805/CX-011 for clinical trials marks a critical step towards translating this scientific discovery into a tangible therapy for patients.[10] If successful, this new class of gp130 modulators could represent a paradigm shift in OA treatment, moving beyond symptom relief to true disease modification that could preserve joint function and delay the need for invasive surgical interventions.[4][11]

References

- 1. Drug-induced modulation of gp130 signalling prevents articular cartilage degeneration and promotes repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug-induced modulation of gp130 signalling prevents articular cartilage degeneration and promotes repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. keck.usc.edu [keck.usc.edu]

- 5. newatlas.com [newatlas.com]

- 6. gp130/STAT3 signaling is required for homeostatic proliferation and anabolism in postnatal growth plate and articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stat3 Is Required for the Gp130-mediated Full Activation of the C-myc Gene | Semantic Scholar [semanticscholar.org]

- 8. arthritisandinjurycare.com [arthritisandinjurycare.com]

- 9. | BioWorld [bioworld.com]

- 10. keck.usc.edu [keck.usc.edu]

- 11. stemcell.keck.usc.edu [stemcell.keck.usc.edu]

The Biological Function of RCGD423 in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RCGD423 is a novel small molecule modulator of the glycoprotein 130 (gp130) receptor, a common signal transducer for the interleukin-6 (IL-6) family of cytokines. This guide provides an in-depth overview of the biological function of this compound in cellular models, focusing on its mechanism of action, downstream signaling effects, and cellular consequences. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development of this promising therapeutic candidate.

Introduction

This compound, or Regulator of Cartilage Growth and Differentiation 423, has emerged as a significant research compound due to its unique ability to modulate gp130 signaling. Unlike traditional approaches that broadly inhibit cytokine signaling, this compound selectively promotes pro-regenerative and anti-inflammatory pathways. In laboratory studies, when this compound was applied to joint cartilage cells, the cells showed increased proliferation and decreased mortality.[1][2][3][4] This technical guide synthesizes the current understanding of this compound's function in various cellular contexts, with a primary focus on its effects on chondrocytes and hair follicle stem cells.

Mechanism of Action: Modulation of gp130 Signaling

This compound exerts its effects by directly interacting with the gp130 receptor.[2] It promotes an atypical homodimerization of gp130 in the absence of a cytokine ligand.[5] This action has a dual consequence:

-

Activation of Regenerative Signaling: The this compound-induced gp130 homodimers preferentially activate the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway, leading to a transient increase in the phosphorylation of STAT3 (pSTAT3) and the expression of the proto-oncogene MYC.[5] This signaling cascade is associated with cell proliferation and survival.

-

Inhibition of Inflammatory Signaling: By promoting gp130 homodimerization, this compound effectively sequesters gp130, thereby competitively inhibiting the formation of pro-inflammatory heterodimeric receptor complexes with IL-6 family cytokine receptors, such as the oncostatin M (OSM) receptor.[5] This leads to the suppression of downstream inflammatory pathways, including the extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB) pathways.[6]

The binding site of this compound has been predicted to be in domain 2 of the extracellular region of gp130.[5]

Signaling Pathway Diagram

Caption: this compound signaling pathway.

Biological Functions in Cellular Models

Chondrocytes: Promoting Cartilage Regeneration and Inhibiting Inflammation

In primary human articular chondrocytes, this compound has demonstrated significant potential for promoting cartilage health.

-

Increased Proliferation and Survival: this compound treatment leads to a dose- and time-dependent increase in chondrocyte proliferation and a reduction in apoptosis.[6] This is mediated by the upregulation of pSTAT3 and MYC.

-

Anti-inflammatory Effects: this compound effectively counteracts the pro-inflammatory effects of IL-6 family cytokines. It suppresses the activation of the ERK and NF-κB signaling pathways, which are known to contribute to cartilage degradation.[6]

Data Presentation: Effects of this compound on Chondrocytes

| Parameter | Treatment | Concentration | Time | Result | Reference |

| pSTAT3 Levels | This compound | Dose-dependent | 24 hours | Increased | [5] |

| MYC Levels | This compound | Dose-dependent | 24 hours | Increased | [5] |

| Cell Proliferation | This compound | Not specified | 5 weeks | Increased colony formation | [6] |

| Apoptosis | This compound | Not specified | Not specified | Decreased | [6] |

| ERK Activation | OSM + this compound | Not specified | Not specified | Suppressed | [6] |

| NF-κB Activation | IL-6 + this compound | Not specified | Not specified | Suppressed | [6] |

Hair Follicle Stem Cells: Stimulation of Hair Growth

This compound has also been shown to activate hair follicle stem cells, promoting hair growth. In this context, the mechanism involves the activation of the JAK-STAT pathway, which leads to increased lactate production, a key metabolic signal for hair follicle stem cell activation.

Experimental Protocols

Cell Culture

-

Primary Human Articular Chondrocytes: Isolate chondrocytes from articular cartilage by enzymatic digestion. Culture in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

Western Blot Analysis for pSTAT3, MYC, and pERK

-

Cell Lysis: Treat chondrocytes with this compound at various concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against pSTAT3 (Tyr705), STAT3, MYC, pERK1/2 (Thr202/Tyr204), ERK1/2, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Perform densitometric analysis to quantify band intensities.

Experimental Workflow: Western Blot Analysis

Caption: Western blot experimental workflow.

Cell Proliferation Assay (EdU Staining)

-

Cell Seeding: Seed chondrocytes in a 96-well plate.

-

This compound Treatment: Treat cells with the desired concentrations of this compound.

-

EdU Incorporation: Add 10 µM 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium and incubate for a specified period (e.g., 2-24 hours).

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

-

Click-iT® Reaction: Perform the Click-iT® reaction to label the incorporated EdU with a fluorescent azide.

-

Nuclear Staining: Counterstain the nuclei with Hoechst 33342 or DAPI.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the percentage of EdU-positive cells.

Apoptosis Assay (TUNEL Staining)

-

Cell Seeding and Treatment: Seed chondrocytes on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.

-

TUNEL Reaction: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction using a commercially available kit to label DNA strand breaks.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging and Analysis: Mount the coverslips and acquire images using a fluorescence microscope. Calculate the percentage of TUNEL-positive (apoptotic) cells.

Co-Immunoprecipitation for gp130 Homodimerization

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with expression vectors for Flag-tagged gp130 and Myc-tagged gp130.

-

This compound Treatment: Treat the transfected cells with this compound.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an anti-Flag antibody conjugated to agarose or magnetic beads overnight at 4°C.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads.

-

Western Blot Analysis: Analyze the eluates by Western blotting using an anti-Myc antibody to detect the co-immunoprecipitated Myc-tagged gp130.

Logical Relationship: Co-Immunoprecipitation

Caption: Logical flow of a co-immunoprecipitation experiment.

NF-κB Reporter Assay

-

Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Treatment: Treat cells with IL-6 in the presence or absence of this compound.

-

Cell Lysis: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Conclusion

This compound represents a promising therapeutic agent with a unique mechanism of action that promotes tissue regeneration while simultaneously suppressing inflammation. Its ability to modulate gp130 signaling in a biased manner opens up new avenues for the treatment of a variety of conditions, including osteoarthritis and alopecia. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in further exploring the therapeutic potential of this compound and related compounds. Further investigation into the precise quantitative effects and long-term efficacy and safety of this compound is warranted to translate these preclinical findings into clinical applications.

References

- 1. arthritisandinjurycare.com [arthritisandinjurycare.com]

- 2. keck.usc.edu [keck.usc.edu]

- 3. Cell Proliferation, Chondrogenic Differentiation, and Cartilaginous Tissue Formation in Recombinant Silk Fibroin with Basic Fibroblast Growth Factor Binding Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. newatlas.com [newatlas.com]

- 5. Drug-induced modulation of gp130 signalling prevents articular cartilage degeneration and promotes repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug-induced modulation of gp130 signalling prevents articular cartilage degeneration and promotes repair - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of RCGD423

For Researchers, Scientists, and Drug Development Professionals

Abstract

RCGD423 is a novel small molecule modulator of the glycoprotein 130 (gp130) receptor, a common signal transducer for the interleukin-6 (IL-6) family of cytokines. This technical guide delineates the molecular targets of this compound, its mechanism of action, and the experimental methodologies used for its characterization. This compound biases gp130 signaling towards regenerative and anti-inflammatory pathways while competitively inhibiting pro-inflammatory responses. This is achieved through the induction of gp130 homodimerization, which leads to a transient activation of the STAT3 pathway while suppressing the activation of the ERK and NF-κB signaling cascades. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows associated with the elucidation of this compound's molecular targets.

Introduction

Articular cartilage has a limited capacity for self-repair, and damage often leads to debilitating conditions like osteoarthritis. Inflammation, driven by cytokines from the IL-6 family, is a key contributor to the progression of cartilage degeneration.[1] These cytokines, including IL-6 and oncostatin M (OSM), signal through receptor complexes that share the gp130 signal transducer.[1] this compound, which stands for Regulator of Cartilage Growth and Differentiation 423, emerged from a high-throughput screening of 170,000 compounds as a promising therapeutic candidate that modulates gp130 signaling.[1] It has been shown to promote cartilage regeneration while concurrently curbing inflammation.[2] This guide provides a detailed technical overview of the molecular interactions and cellular consequences of this compound activity.

Primary Molecular Target: Glycoprotein 130 (gp130)

The primary molecular target of this compound is the glycoprotein 130 (gp130) receptor, also known as IL6ST. This compound acts as a modulator of gp130, inducing a specific signaling cascade that differs from the canonical cytokine-mediated activation.

Mechanism of Action

This compound binds to the extracellular domain of gp130, specifically predicted to interact with domain 2 .[2] This binding event induces the formation of gp130 homodimers .[2] This homodimerization is a key event that leads to a dual effect:

-

Biased Pro-regenerative Signaling: The this compound-induced gp130 homodimer initiates an atypical signaling cascade characterized by a transient increase in the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) and a subsequent increase in the expression of the MYC proto-oncogene.[1][2] This pathway is associated with cell proliferation and has been linked to cartilage regeneration.[2]

-

Inhibition of Pro-inflammatory Signaling: By sequestering gp130 into homodimers, this compound competitively inhibits the formation of heterodimeric receptor complexes with other IL-6 family cytokine receptors, such as the IL-6 receptor (IL-6R) and the oncostatin M receptor (OSMR).[2] This competition effectively blocks the downstream signaling pathways typically activated by pro-inflammatory cytokines like IL-6 and OSM, namely the ERK (Extracellular signal-regulated kinase) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathways.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: Potency of this compound in Human Articular Chondrocytes [2]

| Parameter | EC50 (μM) | Description |

| gp130 Phosphorylation | ~4.5 - 7.2 | Half-maximal effective concentration for inducing gp130 phosphorylation. |

| STAT3 Phosphorylation | ~4.5 - 7.2 | Half-maximal effective concentration for inducing STAT3 phosphorylation. |

| MYC Protein Levels | ~4.5 - 7.2 | Half-maximal effective concentration for increasing MYC protein levels. |

Table 2: Effect of this compound on gp130 Heterodimerization [2]

| Complex | Condition | Dissociation Constant (Kd) | Effect of this compound |

| gp130 / OSMR | + OSM | Not specified | This compound interferes with ligand-mediated heterodimerization. |

| gp130 / IL-6R | + IL-6 | Not specified | This compound interferes with ligand-mediated heterodimerization. |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the molecular targets of this compound.

High-Throughput Screening (HTS) for gp130 Modulators

This compound was identified from a screen of 170,000 small molecules.[1] The primary screen was designed to identify compounds that could inhibit chondrocyte hypertrophy.

Protocol Outline:

-

Cell Line: A cell line with a reporter for a hypertrophy marker (e.g., Col10a1 promoter driving a fluorescent protein) is used.

-

Plating: Cells are plated in multi-well plates suitable for high-throughput screening.

-

Compound Addition: The small molecule library is added to the wells at a defined concentration.

-

Incubation: Cells are incubated with the compounds for a specified period to allow for biological activity.

-

Signal Detection: The reporter signal (e.g., fluorescence) is measured using a high-content imager or plate reader.

-

Data Analysis: Compounds that significantly reduce the reporter signal are identified as primary hits.

-

Secondary Screens: Primary hits are further validated through dose-response studies and secondary assays to confirm their activity and elucidate their mechanism of action.

Western Blotting for Phosphorylated Proteins

Western blotting is used to detect the phosphorylation status of key signaling proteins like STAT3 and ERK, and to measure the expression levels of proteins like MYC.

Protocol Outline:

-

Cell Culture and Treatment: Human or porcine articular chondrocytes are cultured and treated with this compound, cytokines (IL-6, OSM), and/or other inhibitors for specified times.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-pSTAT3, anti-pERK, anti-MYC).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

-

Analysis: Band intensities are quantified and normalized to a loading control (e.g., Histone H3 or GAPDH).

Co-Immunoprecipitation (Co-IP)

Co-IP is employed to demonstrate the this compound-induced homodimerization of gp130 and its competition with cytokine receptor heterodimerization.[2]

Protocol Outline:

-

Cell Transfection and Treatment: Cells are transfected with epitope-tagged versions of gp130 (e.g., Flag-tagged or Myc-tagged). The cells are then treated with this compound, cytokines, or a combination.

-

Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: The lysate is incubated with an antibody against the epitope tag (e.g., anti-Flag antibody) that is coupled to agarose or magnetic beads. This captures the tagged gp130 and any interacting proteins.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound protein complexes are eluted from the beads.

-

Western Blot Analysis: The eluted proteins are analyzed by western blotting using antibodies against the proteins of interest (e.g., anti-gp130, anti-IL-6R) to detect the presence of interacting partners.

NF-κB Reporter Assay

A luciferase reporter assay is a common method to quantify the activity of the NF-κB transcription factor.

Protocol Outline:

-

Cell Transfection: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Cell Treatment: Transfected cells are treated with this compound and/or a known NF-κB activator like TNF-α or IL-6.

-

Cell Lysis: Cells are lysed, and the luciferase activity in the lysate is measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

Conclusion

This compound represents a promising class of small molecule therapeutics that function by modulating the complex signaling network of the gp130 receptor. Its unique mechanism of action, which involves promoting regenerative pathways while simultaneously inhibiting pro-inflammatory signaling, makes it an attractive candidate for the treatment of osteoarthritis and potentially other inflammatory and degenerative diseases. The data and experimental protocols outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals interested in the molecular pharmacology of this compound and the broader field of gp130-targeted therapies. Further investigation into the long-term efficacy and safety of this compound and its analogs is warranted to translate these promising preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for RCGD423 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of RCGD423, a small molecule modulator of the glycoprotein 130 (gp130) receptor. This compound has been shown to promote regenerative signaling while concurrently inhibiting inflammatory pathways, making it a compound of interest for various research applications, particularly in the context of cartilage regeneration and osteoarthritis.

This compound exerts its effects by binding to the gp130 receptor, which is a common signal transducer for the IL-6 family of cytokines. This binding event induces the formation of gp130 homodimers, leading to the activation of a specific downstream signaling cascade that promotes cell proliferation and survival while inhibiting inflammatory responses.[1]

Mechanism of Action: gp130 Signaling Modulation

This compound selectively activates the gp130/STAT3 signaling pathway. Upon binding to domain 2 of the gp130 receptor, this compound induces its homodimerization. This leads to the phosphorylation and activation of Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 (pSTAT3) then translocates to the nucleus and acts as a transcription factor, upregulating the expression of target genes such as MYC, which are involved in cell proliferation and survival.

Simultaneously, by promoting gp130 homodimerization, this compound competes with the formation of heterodimeric receptor complexes involving gp130 and other specific cytokine receptors (e.g., IL-6R). This competitive inhibition blocks the activation of pro-inflammatory signaling pathways, such as the MAPK/ERK and NF-κB pathways, which are typically triggered by cytokines like IL-6.

Below is a diagram illustrating the proposed signaling pathway of this compound.

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the effective concentrations and key quantitative findings from in vitro studies on this compound.

Table 1: Effective Concentration of this compound in Human Articular Chondrocytes

| Parameter | Value | Reference |

| EC₅₀ (pSTAT3) | 4.5 - 7.2 µM | [1] |

| EC₅₀ (MYC) | 4.5 - 7.2 µM | [1] |

Table 2: Effects of this compound on Chondrocyte Function In Vitro

| Assay | Cell Type | This compound Concentration | Incubation Time | Result | Reference |

| Cell Proliferation | Human Articular Chondrocytes | 5 µM | 72 hours | Increased | [1] |

| Apoptosis | Human Articular Chondrocytes | 5 µM | 48 hours | Decreased | [1] |

| pSTAT3 Levels | Human Articular Chondrocytes | 5 µM | 24 hours | Increased | [1] |

| MYC Levels | Human Articular Chondrocytes | 5 µM | 24 hours | Increased | [1] |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the activity of this compound.

Cell Culture of Human Articular Chondrocytes

This protocol describes the basic culture of human articular chondrocytes, a relevant cell type for studying the effects of this compound.

Materials:

-

Human articular chondrocytes

-

DMEM/F-12 growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

T-75 culture flasks

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

Incubator (37°C, 5% CO₂)

Procedure:

-